molecular formula C5H9NO2S B092080 methyl 1,3-thiazolidine-4-carboxylate CAS No. 60667-24-5

methyl 1,3-thiazolidine-4-carboxylate

Cat. No. B092080
M. Wt: 147.2 g/mol
InChI Key: NHBNAVLHRAPNKY-UHFFFAOYSA-N
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Patent
US06670386B2

Procedure details

Hydrogen chloride gas was bubbled through a suspension of L-thioproline (990 mg, 7.55 mmol) in MeOH (30 mL) cooled at 0° C. for 5 min. The resulting clear solution was stirred at RT for 2 h, then concentrated carefully under reduced pressure. The obtained residue was dried in vacuo overnight to give a white solid, which was dissolved in MeOH (30 mL) and treated with Diaion® WA21J resin (6 g). The resulting suspension was stirred at RT for 30 min, then filtered. The filtrate was concentrated carefully under reduced pressure and the oily residue stripped with toluene (2×) to give a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
990 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:9][S:8][CH2:7][C@H:3]1[C:4]([OH:6])=[O:5].[CH3:10]O>>[CH3:10][O:5][C:4]([CH:3]1[CH2:7][S:8][CH2:9][NH:2]1)=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
990 mg
Type
reactant
Smiles
N1[C@H](C(=O)O)CSC1
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
resin
Quantity
6 g
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting clear solution was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated carefully under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was dried in vacuo overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give a white solid, which
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at RT for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated carefully under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a colorless oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC(=O)C1NCSC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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